1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride
Description
1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride is a chemical compound known for its unique structure and properties. It is a piperazine derivative, which is a class of compounds frequently used in pharmaceuticals due to their versatile biological activities. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity .
Properties
IUPAC Name |
1-methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.ClH/c1-17-6-8-18(9-7-17)10-11-4-2-3-5-12(11)13(14,15)16;/h2-5H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPUQFRRAXNYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride typically involves the reaction of 1-methylpiperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. The compound may interact with enzymes, receptors, or ion channels, affecting various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride can be compared with other piperazine derivatives such as:
1-Methyl-4-[[2-nitro-4-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride: This compound has a nitro group instead of a trifluoromethyl group, leading to different chemical and biological properties.
1-[3-(Trifluoromethyl)phenyl]piperazine: This derivative lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical stability and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
